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molecular formula C6H10N2O B063093 2-(1-methyl-1H-pyrazol-4-yl)ethanol CAS No. 176661-75-9

2-(1-methyl-1H-pyrazol-4-yl)ethanol

Cat. No. B063093
M. Wt: 126.16 g/mol
InChI Key: ZQEOCSYOGWFPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

To excess thionyl chloride (250 mL) at 0° C. was added 2-(1-methyl-1H-pyrazol-4-yl)ethanol (82 g, 0.651 mol). The reaction mixture was heated to reflux for 15 minutes. The excess thionyl chloride was removed in vacuo and the crude product was purified by recrystallization from EtOH to afford the title compound.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([CH2:7][CH2:8]O)[CH:4]=[N:3]1.S(Cl)([Cl:12])=O>>[Cl:12][CH2:8][CH2:7][C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
CN1N=CC(=C1)CCO
Name
Quantity
250 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by recrystallization from EtOH

Outcomes

Product
Name
Type
product
Smiles
ClCCC=1C=NN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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